3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene
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Overview
Description
3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . Another approach involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoromethylating agents like trifluoromethyl phenyl sulfone and trifluoromethyl triflate . Reaction conditions often involve the use of visible light irradiation or other catalytic systems.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives.
Scientific Research Applications
3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its trifluoromethoxy and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Used as a trifluoromethylating agent.
Trifluoromethyl Triflate: Used as a source of the trifluoromethoxy group.
Trifluoromethyl Ketones: Valuable synthetic targets with similar fluorinated groups.
Uniqueness
3-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H6F6O |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
3-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)10-6-8(19-12(16,17)18)5-7-3-1-2-4-9(7)10/h1-6H |
InChI Key |
VBRJLYPKXKDKSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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